

Toxicological Profile and Safety Data for Tritriacontane: A Technical Guide

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Compound of Interest

Compound Name: Tritriacontane

Cat. No.: B1216631

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Executive Summary

Tritriacontane, a long-chain saturated hydrocarbon with the chemical formula $C_{33}H_{68}$, is a naturally occurring compound found in various plants. Due to its chemical inertness and low solubility, it is generally considered to be of low toxicological concern. This guide provides a comprehensive overview of the available toxicological data for **Tritriacontane**, outlines standard experimental protocols for safety assessment, and presents logical workflows for toxicological evaluation. While specific quantitative toxicity studies on **Tritriacontane** are limited, this document extrapolates from data on similar long-chain alkanes and provides a framework for its safety assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Tritriacontane** is presented in Table 1. These properties, particularly its low water solubility and high molecular weight, are significant determinants of its toxicological behavior, suggesting low absorption and bioavailability.

Property	Value
Chemical Formula	C ₃₃ H ₆₈
Molecular Weight	464.9 g/mol
CAS Number	630-05-7
Appearance	White solid
Melting Point	70-72 °C
Boiling Point	475 °C
Water Solubility	Insoluble

Toxicological Data Summary

The available toxicological data for **Tritriacontane** is largely derived from safety data sheets (SDS) and general statements on long-chain alkanes. Specific experimental studies with quantitative endpoints are not readily available in the public domain. The general consensus is that **Tritriacontane** is not classified as a hazardous substance.^{[1][2][3][4]}

Toxicological Endpoint	Finding	Data Availability
Acute Oral Toxicity	Not classified as acutely toxic. [1] No quantitative LD50 data available.	Limited
Acute Dermal Toxicity	Not classified as acutely toxic. No quantitative LD50 data available.	Limited
Acute Inhalation Toxicity	Not classified as acutely toxic. No quantitative LC50 data available.	Limited
Skin Irritation/Corrosion	Not classified as a skin irritant. Minor irritation may occur in susceptible individuals.	Limited
Eye Irritation/Corrosion	Not classified as an eye irritant.	Limited
Dermal Sensitization	Not reported to be a skin sensitizer.	Limited
Genotoxicity (Mutagenicity)	No mutagenic effects have been reported.	Limited
Carcinogenicity	No carcinogenic effects have been reported.	Limited
Reproductive Toxicity	No reproductive toxic effects have been reported.	Limited
Repeated Dose Toxicity	No chronic effects have been reported.	Limited

Human and Animal Data

While formal toxicological studies are scarce, some case reports provide insights into the behavior of long-chain alkanes in biological systems:

- **Human Exposure:** A case report identified the accumulation of long-chain n-alkanes, including **Tritriacontane**, in the visceral tissues of a patient, leading to the formation of diffuse visceral granulomas. This suggests that while the substance has low toxicity, it can be persistent and may bioaccumulate.
- **Animal Data:** In cattle, **Tritriacontane** has been associated with a condition known as "paraffin liver," characterized by the accumulation of large amounts of the substance in the liver. The presence of significant quantities without acute signs of toxicity further supports the low-toxicity profile but also indicates a potential for bioaccumulation with chronic exposure.

Experimental Protocols

In the absence of specific studies on **Tritriacontane**, this section details the standard methodologies for key toxicological experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols would be appropriate for a comprehensive safety assessment of **Tritriacontane**.

Acute Oral Toxicity - OECD Test Guideline 423

- **Objective:** To determine the acute oral toxicity of a substance.
- **Methodology:** A stepwise procedure is used with a limited number of animals. The test substance is administered orally by gavage to a group of fasted rodents (typically rats). Animals are observed for mortality and clinical signs of toxicity for at least 14 days. The procedure is designed to classify the substance into a GHS category for acute oral toxicity.
- **Dosage:** A starting dose of 300 mg/kg body weight is typically used. Depending on the outcome (mortality or evident toxicity), the dose for the next animal is increased or decreased.
- **Observations:** Include mortality, clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), body weight changes, and gross necropsy at the end of the observation period.

Skin Irritation/Corrosion - OECD Test Guideline 404

- **Objective:** To assess the potential of a substance to cause skin irritation or corrosion.
- **Methodology:** A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin on a single experimental animal (typically an albino rabbit). The patch is covered with a gauze dressing for a 4-hour exposure period.
- **Observations:** The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Eye Irritation/Corrosion - OECD Test Guideline 405

- **Objective:** To determine the potential of a substance to cause eye irritation or corrosion.
- **Methodology:** A single dose of the test substance (0.1 mL for a solid) is applied into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control.
- **Observations:** The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

- **Objective:** To screen for the mutagenic potential of a substance.
- **Methodology:** Histidine-dependent strains of *Salmonella typhimurium* and a tryptophan-dependent strain of *Escherichia coli* are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
- **Observations:** An increase in the number of revertant colonies (colonies that can grow in the absence of the required amino acid) compared to the control indicates a mutagenic potential.

Repeated Dose 28-Day Oral Toxicity Study - OECD Test Guideline 407

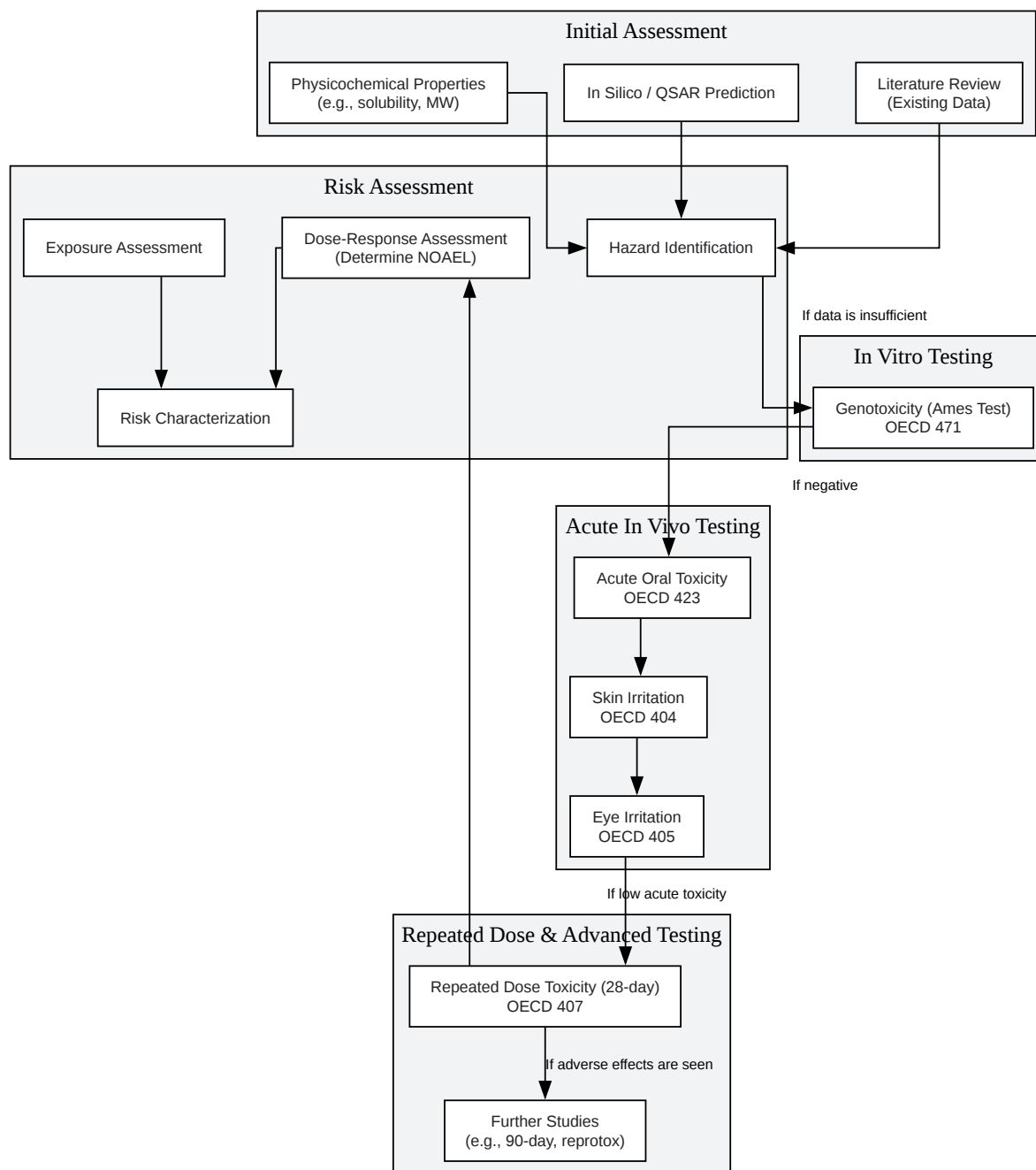
- **Objective:** To provide information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.

- **Methodology:** The test substance is administered orally daily to groups of rodents (typically rats) at three or more dose levels for 28 days. A control group receives the vehicle only.
- **Observations:** Daily clinical observations, weekly body weight and food consumption measurements are taken. At the end of the study, hematology, clinical biochemistry, and gross and histopathological examinations are performed on the animals. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Visualizations

Logical Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for the toxicological assessment of a substance with low expected toxicity like **Tritriacontane**.

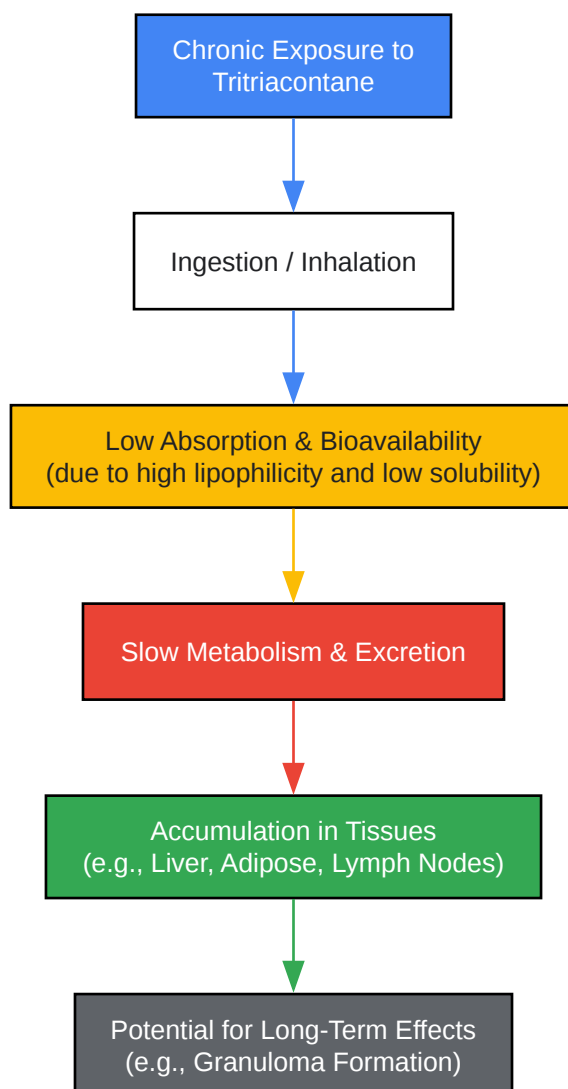


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Caption: A logical workflow for the toxicological assessment of a chemical substance.

Bioaccumulation Potential of Long-Chain Alkanes

This diagram illustrates the potential pathway for the bioaccumulation of poorly soluble, inert substances like **Tritriacontane**.



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Caption: Potential pathway for the bioaccumulation of **Tritriacontane**.

Signaling Pathways

There is currently no available information in the scientific literature to suggest that **Tritriacontane** interacts with specific signaling pathways. Its chemical inertness and low reactivity make it an unlikely candidate for direct engagement with cellular signaling cascades.

Any observed biological effects, such as the formation of granulomas, are more likely due to a foreign body response to the physical presence of the accumulated substance rather than a specific chemical interaction with a signaling pathway.

Conclusion

Based on the currently available data, **Tritriacontane** exhibits a very low order of toxicity. It is not classified as hazardous under major regulatory frameworks. The primary concern associated with high exposure to **Tritriacontane** and other long-chain alkanes appears to be their potential for bioaccumulation in tissues over long periods, which may lead to chronic inflammatory responses. For a definitive risk assessment, particularly for novel applications or high exposure scenarios, it would be prudent to conduct studies following standard OECD guidelines for acute toxicity, irritation, genotoxicity, and repeated-dose toxicity.

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